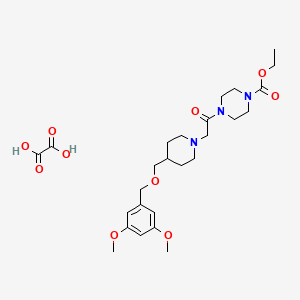![molecular formula C22H22F3N3O B2875997 4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-16-8](/img/structure/B2875997.png)
4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, also known as BTP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTP-2 is a potent inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), a calcium channel found in the endoplasmic reticulum (ER) of cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Polymer Synthesis : Research on new aromatic diacid monomers and their corresponding polybenzimidazoles demonstrates applications in developing materials with excellent solubility, good thermal stabilities, and high thermal resistance, suggesting potential in high-performance polymers and coatings (Tao Ma et al., 2010).
- Catalytic Activity : Studies on benzimidazolium salts and their palladium complexes highlight their utility in carbon-carbon bond-forming reactions. These materials serve as efficient catalysts, offering a pathway to synthesize asymmetric biaryl compounds, indicating potential applications in organic synthesis and pharmaceuticals (S. Akkoç et al., 2016).
Antimicrobial and Antibacterial Activity
- Antibacterial Compounds : The synthesis of azoles and their evaluation for antibacterial activity reveal the potential of benzimidazole derivatives in creating new antibacterial agents. These compounds exhibit significant activity, underlining the role of chemical synthesis in discovering new drugs (Artūras Peleckis et al., 2018).
Electroluminescent Devices
- Electroluminescent Materials : Research on bipolar phenanthroimidazole–diazacarbazole hybrids explores their application in OLED technology. These materials, with appropriate bandgaps, have been used to create highly efficient and low roll-off red, green, and blue electroluminescent devices, indicating potential in advanced display and lighting technologies (Bo Wang et al., 2016).
High-Temperature Applications
- Proton Exchange and Gas Separation Membranes : Studies on polybenzimidazoles synthesized from various dicarboxylic acids explore their physico-chemical properties for use as proton exchange and gas separation membrane materials. These polymers show high thermal stability, good solvent solubility, and amorphous nature, suggesting applications in fuel cells and industrial gas separation (S. C. Kumbharkar et al., 2009).
Eigenschaften
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-2-3-11-27-19-10-5-4-9-18(19)26-21(27)15-12-20(29)28(14-15)17-8-6-7-16(13-17)22(23,24)25/h4-10,13,15H,2-3,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOBBVBBSKROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)

![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)